Ertapenem Ring Open Impurity

Overview

Description

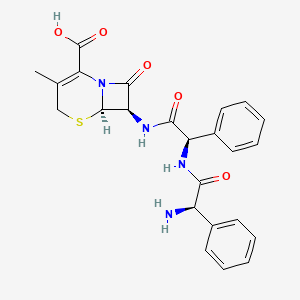

Ertapenem Ring Open Impurity is a derivative of ertapenem, a carbapenem antibiotic used to treat various bacterial infections. Ertapenem is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including anaerobes. This compound results from the hydrolysis of the beta-lactam ring in ertapenem, which can occur under certain conditions.

Mechanism of Action

Target of Action

The primary targets of Ertapenem Ring Open Impurity, also known as Hydrolysed ertapenem or Ertapenem metabolite M2, are the bacterial penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

this compound inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is defective cell walls and osmotically unstable organisms that are susceptible to cell lysis .

Biochemical Pathways

The affected biochemical pathway is the peptidoglycan synthesis pathway. By inhibiting the final transpeptidation step of this pathway, this compound prevents the proper formation of the bacterial cell wall . This leads to osmotic instability and eventual cell lysis .

Pharmacokinetics

this compound is mainly eliminated via the kidneys and urine . Of the drug found in the urine, 38% is excreted as the parent drug and 37% as the ring-opened metabolite . The biological half-life is about 3.5 hours in women, 4.2 hours in men, and 2.5 hours in children up to 12 years of age .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell wall synthesis, leading to defective cell walls and osmotically unstable organisms . This results in the lysis of the bacterial cells, effectively killing them .

Biochemical Analysis

Biochemical Properties

Hydrolysed Ertapenem plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound interacts with β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive . Additionally, Hydrolysed Ertapenem can bind to penicillin-binding proteins (PBPs), although with reduced affinity compared to the intact antibiotic . These interactions are crucial as they influence the stability and activity of the compound in biological systems.

Cellular Effects

Hydrolysed Ertapenem affects various cell types and cellular processes. In bacterial cells, the compound’s interaction with PBPs can disrupt cell wall synthesis, although less effectively than ertapenem . This disruption can lead to altered cell morphology and growth inhibition. In mammalian cells, Hydrolysed Ertapenem may influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and immune responses . These effects highlight the importance of monitoring the presence of this impurity in clinical settings.

Molecular Mechanism

The molecular mechanism of Hydrolysed Ertapenem involves its binding interactions with β-lactamases and PBPs. The hydrolysis of the β-lactam ring by β-lactamases results in the formation of the ring-open structure, which can still interact with PBPs but with reduced efficacy . This interaction inhibits the enzyme’s ability to catalyze cell wall synthesis, leading to bacterial cell death. Additionally, Hydrolysed Ertapenem may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydrolysed Ertapenem change over time due to its stability and degradation. The compound is relatively stable under certain conditions but can degrade further under extreme pH or temperature . Long-term studies have shown that Hydrolysed Ertapenem can have persistent effects on cellular function, including prolonged inhibition of bacterial growth and potential impacts on mammalian cell viability . These findings underscore the need for careful handling and storage of the compound in research and clinical environments.

Dosage Effects in Animal Models

The effects of Hydrolysed Ertapenem vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and retain some antibacterial activity . At higher doses, Hydrolysed Ertapenem can cause adverse effects, including toxicity to liver and kidney tissues . These dose-dependent effects are critical for determining safe and effective dosage ranges for therapeutic applications.

Metabolic Pathways

Hydrolysed Ertapenem is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound is metabolized by dehydropeptidase I, an enzyme that hydrolyzes the β-lactam ring . This metabolic pathway is crucial for the clearance of the compound from the body. Additionally, Hydrolysed Ertapenem can affect metabolic flux by interacting with other enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of Hydrolysed Ertapenem within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, Hydrolysed Ertapenem may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrolysed ertapenem involves the hydrolysis of ertapenem. Ertapenem itself is synthesized through a multi-step process that includes the formation of a beta-lactam ring and the attachment of various side chains. The hydrolysis reaction typically involves the use of water or aqueous solutions under acidic or basic conditions. The reaction can be catalyzed by enzymes such as beta-lactamases or by chemical reagents.

Industrial Production Methods

Industrial production of hydrolysed ertapenem is not commonly practiced, as the compound is usually considered a degradation product of ertapenem. the production of ertapenem involves fermentation processes using specific strains of bacteria, followed by purification and chemical modification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ertapenem Ring Open Impurity primarily undergoes hydrolysis reactions, where the beta-lactam ring is opened. This compound can also participate in oxidation and reduction reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, acidic or basic conditions, beta-lactamases.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major product formed from the hydrolysis of ertapenem is hydrolysed ertapenem itself. Further reactions can lead to the formation of various degradation products, depending on the specific conditions and reagents used.

Scientific Research Applications

Ertapenem Ring Open Impurity is primarily studied in the context of antibiotic resistance and the mechanisms by which bacteria degrade beta-lactam antibiotics. Research focuses on understanding how beta-lactamases hydrolyze ertapenem and other carbapenems, which can inform the development of new antibiotics and beta-lactamase inhibitors. Additionally, hydrolysed ertapenem can be used as a reference compound in analytical methods to study the stability and degradation of ertapenem.

Comparison with Similar Compounds

Ertapenem Ring Open Impurity is similar to other hydrolysed carbapenems, such as hydrolysed imipenem and hydrolysed meropenem. These compounds share a common mechanism of hydrolysis and loss of antibacterial activity. each carbapenem has unique structural features and stability profiles. For example, ertapenem has a longer half-life and is administered once daily, whereas imipenem and meropenem require more frequent dosing .

List of Similar Compounds

- Hydrolysed imipenem

- Hydrolysed meropenem

- Hydrolysed doripenem

- Hydrolysed biapenem

Properties

IUPAC Name |

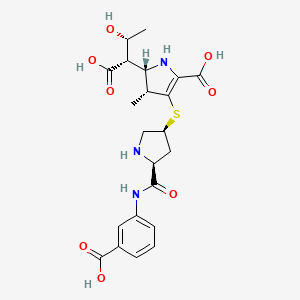

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDXYCKWMWUYCV-ANEDZVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357154-27-9 | |

| Record name | Ertapenem, (beta-lactam ring-opened)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERTAPENEM, (BETA-LACTAM RING-OPENED)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is the study of hydrolyzed ertapenem important?

A: Studying hydrolyzed ertapenem provides valuable insights into the mechanisms of bacterial resistance, particularly against carbapenem antibiotics. Understanding how bacteria, specifically those producing metallo-β-lactamases (MBLs), inactivate ertapenem can aid in developing new strategies to combat antibiotic resistance. [, , ]

Q2: How do researchers investigate the interaction between hydrolyzed ertapenem and MBLs?

A: Researchers utilize techniques like X-ray crystallography to determine the three-dimensional structure of MBLs complexed with hydrolyzed ertapenem. These structures illustrate the specific interactions between the hydrolyzed drug molecule and the amino acid residues within the active site of the enzyme. This information helps elucidate the mechanism of hydrolysis. [, ]

Q3: Can you provide an example of a specific MBL studied in relation to hydrolyzed ertapenem?

A: One example is the IMP-13 metallo-β-lactamase. The crystal structure of IMP-13 in complex with hydrolyzed ertapenem has been solved, providing detailed information on how this specific MBL breaks down the antibiotic. This knowledge can contribute to the development of IMP-13 inhibitors. []

Q4: How does the study of hydrolyzed ertapenem contribute to combating antibiotic resistance?

A: By understanding the molecular details of how MBLs hydrolyze ertapenem, researchers can design novel antibiotics that are less susceptible to this mechanism of resistance. Additionally, this knowledge can aid in developing inhibitors specifically targeting MBLs, which could be used in combination with existing antibiotics to overcome resistance. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)